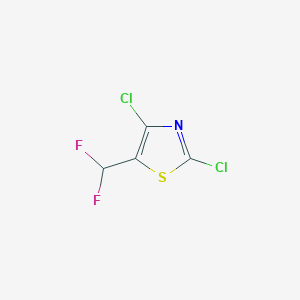

2,4-Dichloro-5-(difluoromethyl)thiazole

Description

The exact mass of the compound 2,4-Dichloro-5-(difluoromethyl)thiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4-Dichloro-5-(difluoromethyl)thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloro-5-(difluoromethyl)thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4-dichloro-5-(difluoromethyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl2F2NS/c5-2-1(3(7)8)10-4(6)9-2/h3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMNCFMVAGOFKJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(S1)Cl)Cl)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl2F2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40546391 | |

| Record name | 2,4-Dichloro-5-(difluoromethyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40546391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105315-43-3 | |

| Record name | 2,4-Dichloro-5-(difluoromethyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40546391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,4-Dichloro-5-(difluoromethyl)thiazole

CAS Number: 105315-43-3

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 2,4-Dichloro-5-(difluoromethyl)thiazole, a halogenated thiazole derivative of significant interest in medicinal chemistry and drug discovery. By synthesizing available data on related structures and fundamental chemical principles, this document offers insights into its synthesis, chemical properties, potential applications, and safety considerations.

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a wide array of clinically successful drugs.[1] The thiazole nucleus is a key component in pharmaceuticals with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.

The introduction of halogen atoms and fluorinated alkyl groups, such as the difluoromethyl (CHF₂) moiety, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. The difluoromethyl group, in particular, is recognized as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, potentially enhancing target binding and metabolic stability. This guide focuses on the specific attributes of 2,4-Dichloro-5-(difluoromethyl)thiazole, a molecule combining the versatile thiazole core with the modulating effects of chloro and difluoromethyl substituents.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of 2,4-Dichloro-5-(difluoromethyl)thiazole is fundamental to its application in research and development. While specific experimental data for this compound is not widely published, we can infer its characteristics based on its structure and data from analogous compounds.

| Property | Value | Source/Basis |

| CAS Number | 105315-43-3 | Chemical Abstracts Service |

| Molecular Formula | C₄HCl₂F₂NS | - |

| Molecular Weight | 204.03 g/mol | - |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Inferred from similar small halogenated heterocycles |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMSO, alcohols) and insoluble in water | General principle for small, non-polar organic molecules |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials. | General laboratory practice for halogenated compounds |

Spectroscopic Characterization (Predicted)

-

¹H NMR: A triplet in the downfield region is expected for the proton of the difluoromethyl group, with a characteristic coupling constant (²JHF) of approximately 50-60 Hz.

-

¹³C NMR: The spectrum will show four distinct carbon signals. The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the two fluorine atoms. The carbons attached to chlorine will be in the typical range for chlorinated aromatic heterocycles.

-

¹⁹F NMR: A doublet is anticipated for the two equivalent fluorine atoms of the difluoromethyl group, coupled to the single proton.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C-Cl, C-F, and C=N stretching, as well as vibrations associated with the thiazole ring.

Synthesis and Reactivity

While a specific, detailed synthesis of 2,4-Dichloro-5-(difluoromethyl)thiazole is not prominently described in the literature, a plausible synthetic strategy can be devised based on established methods for the synthesis of related thiazole derivatives.

Proposed Synthetic Pathway

A likely approach involves the construction of the thiazole ring followed by the introduction or modification of the substituents. One potential route could start from a precursor already containing the difluoromethyl group, followed by chlorination. Alternatively, a pre-formed dichlorothiazole could undergo difluoromethylation.

The synthesis of the related 2,4-dichloro-5-thiazolecarboxaldehyde from 2,4-thiazolidinedione using phosphorus oxychloride and dimethylformamide suggests a versatile starting point for various 5-substituted dichlorothiazoles.[3]

Caption: A potential synthetic workflow for 2,4-Dichloro-5-(difluoromethyl)thiazole.

Key Synthetic Steps and Considerations

Step 1: Functionalization of 2,4-Dichlorothiazole

The initial step would likely involve the introduction of a functional group at the 5-position of 2,4-dichlorothiazole. This could be achieved through various electrophilic substitution reactions, though the electron-withdrawing nature of the two chlorine atoms makes the ring less reactive.

Step 2: Conversion to the Difluoromethyl Group

Once a suitable functional group is in place (e.g., an aldehyde or a carboxylic acid), it can be converted to the difluoromethyl group. This transformation is a common challenge in organofluorine chemistry, and several reagents and methods have been developed for this purpose.

Experimental Protocol: A General Approach to Difluoromethylation

This is a generalized protocol and would require optimization for the specific substrate.

-

Starting Material: A 5-formyl-2,4-dichlorothiazole derivative.

-

Fluorinating Agent: Diethylaminosulfur trifluoride (DAST) or a similar deoxofluorinating agent.

-

Procedure: a. Dissolve the starting aldehyde in an anhydrous, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to a low temperature (e.g., -78 °C). c. Slowly add the fluorinating agent dropwise to the cooled solution. d. Allow the reaction to stir at low temperature for a specified time, then slowly warm to room temperature. e. Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate. f. Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. g. Purify the crude product by column chromatography or distillation.

Causality behind Experimental Choices: The use of anhydrous conditions and an inert atmosphere is critical to prevent the decomposition of the fluorinating agent and unwanted side reactions. The low temperature is necessary to control the reactivity of the fluorinating agent and improve selectivity.

Reactivity Profile

The reactivity of 2,4-Dichloro-5-(difluoromethyl)thiazole is dictated by the interplay of its functional groups. The thiazole ring itself is a nucleophilic aromatic system, but the two electron-withdrawing chlorine atoms significantly reduce its electron density, making it less susceptible to electrophilic attack and more prone to nucleophilic aromatic substitution, particularly at the 2- and 4-positions. The difluoromethyl group is generally stable but can participate in radical reactions under certain conditions.

Applications in Drug Development and Medicinal Chemistry

The incorporation of the 2,4-dichloro-5-(difluoromethyl)thiazole scaffold into small molecules could offer several advantages in drug design.

Modulation of Pharmacokinetic Properties

The difluoromethyl group can enhance a molecule's lipophilicity, which can improve its absorption, distribution, and ability to cross biological membranes. Furthermore, the C-F bond is exceptionally strong, making the difluoromethyl group resistant to metabolic degradation, which can lead to an extended half-life of a drug candidate.

Potential as a Bioisostere

As a bioisostere for hydroxyl and thiol groups, the difluoromethyl group can mimic the hydrogen bonding capabilities of these functionalities while offering improved metabolic stability. This makes it an attractive substituent for modifying known pharmacophores to enhance their drug-like properties.

Role in Anticancer Drug Design

Thiazole derivatives are prominent in the development of anticancer agents.[4] The unique electronic and steric properties of 2,4-Dichloro-5-(difluoromethyl)thiazole could be leveraged to design novel kinase inhibitors or other targeted therapies. The chlorine atoms can serve as handles for further chemical modification through cross-coupling reactions, allowing for the rapid generation of compound libraries for screening.

Caption: Key attributes of 2,4-Dichloro-5-(difluoromethyl)thiazole in drug discovery.

Safety and Handling

As with any halogenated organic compound, 2,4-Dichloro-5-(difluoromethyl)thiazole should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

2,4-Dichloro-5-(difluoromethyl)thiazole represents a promising, yet underexplored, building block for medicinal chemistry and drug discovery. Its unique combination of a versatile thiazole core with the modulating effects of chlorine and a difluoromethyl group offers a compelling scaffold for the design of novel therapeutic agents with potentially enhanced pharmacokinetic and pharmacodynamic properties. While specific experimental data for this compound remains limited, this guide provides a solid foundation for researchers and drug development professionals to understand its potential and to guide future investigations into its synthesis, characterization, and application.

References

- TCI EUROPE N.V. (2025). C3295 - 2-Chloro-5-(chloromethyl)thiazole - SAFETY DATA SHEET. Retrieved from a relevant chemical supplier's website.

- Hu, J., & Ni, C. (2023). Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. Organic Letters.

- Hoechst AG. (1985). US4555577A - 2,4-Dichloro-5-thiazolecarboxaldehyde and a process for its preparation.

- MDPI. (2022). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide. Molecules.

- MDPI. (2023). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi.

- Thermo Fisher Scientific. (2011). SAFETY DATA SHEET. Retrieved from a relevant chemical supplier's website.

- Royal Society of Chemistry. (2015). Spectroscopic characterization of C-4 substituted 3,5-dichloro-4H-1,2,6-thiadiazines. RSC Advances.

- National Center for Biotechnology Information. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central.

- Royal Society of Chemistry. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.

- Sciforum. (n.d.). Design, synthesis and biological screening of 2,4-dichlorothiazole-5-carboxaldehyde derived chalcones as potential antitubercular and anticancer agents.

- ResearchGate. (2022).

- Sigma-Aldrich. (2024). SAFETY DATA SHEET. Retrieved from a relevant chemical supplier's website.

- Apollo Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from a relevant chemical supplier's website.

- Jubilant Ingrevia. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)

- MDPI. (2019). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)

- Scientific Archives. (2023). Luminescent MOFs Based on Thiazolo[5,4-d]thiazole as a Chemosensor for the Detection of Environmental Contaminants.

- PubMed. (2020). Synthetic and Medicinal Perspective of Fused-Thiazoles as Anticancer Agents.

- National Center for Biotechnology Information. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole. PubMed Central.

- Google Patents. (2021).

- MDPI. (2021).

- Bentham Science. (2022).

- National Center for Biotechnology Information. (2023).

- ChemBK. (2024). 2,4-Dichloro-5-thiazolecarboxaldehyde.

- Taylor & Francis Online. (2019). Spectroscopic characterization, crystallographic elucidation and DFT investigation of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine.

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. US4555577A - 2,4-Dichloro-5-thiazolecarboxaldehyde and a process for its preparation - Google Patents [patents.google.com]

- 4. Synthetic and Medicinal Perspective of Fused-Thiazoles as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 2,4-Dichloro-5-(difluoromethyl)thiazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 2,4-Dichloro-5-(difluoromethyl)thiazole. This compound, a halogenated thiazole derivative, is of increasing interest in medicinal chemistry and materials science due to the unique properties conferred by its substituent groups. The chloro- and difluoromethyl moieties significantly influence the molecule's electronic properties, reactivity, and metabolic stability, making it a valuable building block in the design of novel bioactive compounds and functional materials. This document consolidates the available data on this compound and offers insights into its chemical behavior, grounded in the fundamental principles of heterocyclic chemistry.

Introduction: The Significance of Fluorinated Thiazoles in Modern Chemistry

The thiazole ring is a cornerstone in medicinal chemistry, present in a wide array of pharmaceuticals and biologically active compounds.[1] Its ability to participate in hydrogen bonding and various non-covalent interactions, coupled with its metabolic stability, has made it a privileged scaffold in drug design. The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, including lipophilicity, metabolic stability, and binding affinity to target proteins. The difluoromethyl group (CHF2), in particular, is often used as a bioisostere for hydroxyl or thiol groups, offering a lipophilic and metabolically stable alternative.

2,4-Dichloro-5-(difluoromethyl)thiazole combines the robust thiazole core with the modulating effects of both chlorine and difluoromethyl substituents. The chlorine atoms provide reactive handles for further chemical modifications, such as cross-coupling reactions, while the difluoromethyl group enhances the compound's potential for biological applications. This guide aims to provide a detailed understanding of this specific molecule for researchers engaged in the synthesis and application of novel chemical entities.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of 2,4-Dichloro-5-(difluoromethyl)thiazole are not extensively reported in publicly available literature. However, based on its structure and data from chemical suppliers, we can summarize its key identifiers and expected properties.

| Property | Value | Source |

| CAS Number | 105315-43-3 | Chemical Supplier |

| Molecular Formula | C₄HCl₂F₂NS | Chemical Supplier |

| Molecular Weight | 204.03 g/mol | Chemical Supplier |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | General knowledge of similar compounds |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and have low solubility in water. | General knowledge of similar compounds |

| Storage | Sealed in a dry environment at 2-8°C | Chemical Supplier |

Note: The lack of publicly available experimental data for properties like melting point, boiling point, and pKa necessitates experimental determination for any application requiring this information.

Synthesis and Characterization: A Proposed Methodological Approach

Proposed Synthetic Pathway

A potential synthetic route to 2,4-Dichloro-5-(difluoromethyl)thiazole could involve the cyclization of a suitable thioamide with an α-halocarbonyl compound, followed by chlorination.

Caption: A proposed synthetic pathway for 2,4-Dichloro-5-(difluoromethyl)thiazole.

Experimental Protocol: A General Guideline

The following protocol is a general guideline and would require optimization for the specific synthesis of 2,4-Dichloro-5-(difluoromethyl)thiazole.

Step 1: Synthesis of 2-Amino-4-(difluoromethyl)-5-methylthiazole (Hantzsch Thiazole Synthesis)

-

To a solution of difluoroacetylacetone in ethanol, add an equimolar amount of thiourea.

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

The product may precipitate out of the solution. If not, extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 2-Chloro-4-(difluoromethyl)-5-methylthiazole (Sandmeyer Reaction)

-

Dissolve the 2-amino-4-(difluoromethyl)-5-methylthiazole in an aqueous solution of hydrochloric acid at 0-5°C.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C.

-

Stir the resulting diazonium salt solution for a short period.

-

In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

-

Slowly add the diazonium salt solution to the copper(I) chloride solution, allowing for the evolution of nitrogen gas.

-

After the addition is complete, warm the reaction mixture to room temperature and then heat gently to ensure complete reaction.

-

Extract the product with an organic solvent, wash, dry, and purify as described in Step 1.

Step 3: Synthesis of 2,4-Dichloro-5-(difluoromethyl)thiazole (Chlorination)

-

Dissolve the 2-Chloro-4-(difluoromethyl)-5-methylthiazole in a suitable chlorinated solvent (e.g., carbon tetrachloride).

-

Add a chlorinating agent such as N-chlorosuccinimide (NCS) and a radical initiator like benzoyl peroxide.

-

Reflux the mixture under inert atmosphere, monitoring by TLC.

-

Upon completion, cool the reaction, filter off any solid byproducts, and wash the filtrate with an aqueous solution of sodium thiosulfate and then brine.

-

Dry the organic layer and concentrate to yield the crude product, which can be purified by distillation or chromatography.

Characterization Workflow

The identity and purity of the synthesized 2,4-Dichloro-5-(difluoromethyl)thiazole would be confirmed using a standard battery of analytical techniques.

Caption: A typical workflow for the characterization and purity assessment of a synthesized organic compound.

Reactivity and Potential Applications

The reactivity of 2,4-Dichloro-5-(difluoromethyl)thiazole is dictated by the electronic nature of the thiazole ring and the influence of its substituents.

-

Nucleophilic Aromatic Substitution: The chlorine atoms on the electron-deficient thiazole ring are susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of functional groups at the 2- and 4-positions, making it a versatile intermediate for the synthesis of more complex molecules.

-

Cross-Coupling Reactions: The chloro-substituents can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

-

Modification of the Difluoromethyl Group: While generally stable, the difluoromethyl group can potentially undergo further transformations under specific conditions, although this is less common.

These reactive handles make 2,4-Dichloro-5-(difluoromethyl)thiazole a valuable building block in several areas:

-

Drug Discovery: The thiazole scaffold is a common feature in many approved drugs. The unique properties imparted by the difluoromethyl group can lead to the development of new drug candidates with improved metabolic stability and bioavailability. It can be a key intermediate in the synthesis of inhibitors for various enzymes or receptors.

-

Agrochemicals: Halogenated heterocyclic compounds are widely used in the agrochemical industry as herbicides, fungicides, and insecticides. The specific substitution pattern of this molecule could lead to the discovery of new and effective crop protection agents.

-

Materials Science: Thiazole-containing polymers and small molecules have found applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of 2,4-Dichloro-5-(difluoromethyl)thiazole could be tuned through chemical modification to create novel materials with desired optoelectronic properties.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 2,4-Dichloro-5-(difluoromethyl)thiazole is not widely available, general precautions for handling halogenated organic compounds should be strictly followed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible substances.

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

Conclusion

2,4-Dichloro-5-(difluoromethyl)thiazole is a promising, yet underexplored, chemical entity with significant potential in various scientific disciplines. Its unique combination of a thiazole core with chloro- and difluoromethyl substituents provides a versatile platform for the synthesis of novel compounds with tailored properties. While detailed physicochemical data remains to be fully elucidated in the public domain, this guide provides a solid foundation for researchers interested in exploring the chemistry and applications of this intriguing molecule. Further research into its synthesis, characterization, and reactivity is warranted to unlock its full potential in drug discovery, agrochemicals, and materials science.

References

-

Thiazole synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

-

Vaickelionis, G., et al. (2022). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Pharmaceuticals, 15(3), 350. [Link]

Sources

Spectroscopic Characterization of 2,4-Dichloro-5-(difluoromethyl)thiazole: A Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic data for the novel heterocyclic compound, 2,4-Dichloro-5-(difluoromethyl)thiazole. Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it establishes robust, self-validating protocols for the experimental acquisition of this data, ensuring reproducibility and accuracy.

Molecular Structure and Spectroscopic Overview

2,4-Dichloro-5-(difluoromethyl)thiazole is a halogenated heterocyclic compound with significant potential in medicinal and materials chemistry. Accurate and comprehensive spectroscopic characterization is paramount for its unambiguous identification and for understanding its chemical behavior. This guide will delve into the predicted spectroscopic signatures that define this molecule.

Figure 1: Chemical structure of 2,4-Dichloro-5-(difluoromethyl)thiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For 2,4-Dichloro-5-(difluoromethyl)thiazole, ¹H, ¹³C, and ¹⁹F NMR will provide definitive information about its atomic framework.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to be simple, showing a single resonance for the proton of the difluoromethyl group.

| Predicted Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |

| 6.5 - 7.5 ppm | Triplet (t) | ~55-60 Hz | -CHF₂ |

Causality of Experimental Choices: The characteristic triplet arises from the coupling of the proton to the two equivalent fluorine atoms of the difluoromethyl group. The large coupling constant is a hallmark of geminal H-F coupling.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. The carbon of the difluoromethyl group will exhibit a triplet due to coupling with the two fluorine atoms.

| Predicted Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |

| 110 - 125 ppm | Triplet (t) | ~240-250 Hz | -CHF₂ |

| 120 - 130 ppm | Singlet (s) | - | C5-Thiazole |

| 145 - 155 ppm | Singlet (s) | - | C4-Thiazole |

| 160 - 170 ppm | Singlet (s) | - | C2-Thiazole |

Expertise & Experience: The significant downfield shift and large coupling constant for the difluoromethyl carbon are due to the strong electron-withdrawing effect and direct coupling of the fluorine atoms.

Predicted ¹⁹F NMR Data

¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atoms.

| Predicted Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |

| -90 to -130 ppm | Doublet (d) | ~55-60 Hz | -CHF₂ |

Trustworthiness: The observation of a doublet in the ¹⁹F NMR spectrum, with a coupling constant that matches the triplet in the ¹H NMR, provides a self-validating system confirming the -CHF₂ moiety.[1][2]

Experimental Protocol for NMR Data Acquisition

Figure 2: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3150 | Weak | C-H stretch (thiazole ring) |

| 1500 - 1600 | Medium | C=N and C=C stretching (thiazole ring) |

| 1100 - 1350 | Strong | C-F stretching (-CHF₂) |

| 700 - 850 | Strong | C-Cl stretching |

Authoritative Grounding: The strong C-F stretching bands are characteristic of fluorinated organic compounds.[3] The positions of the C=N and C=C stretching bands are typical for thiazole and other aromatic heterocyclic rings.[4]

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken prior to the sample measurement.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR absorption spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Predicted Mass Spectrum Data

| m/z | Predicted Identity | Key Features |

| 207/209/211 | [M]⁺ | Molecular ion with characteristic isotopic pattern for two chlorine atoms (9:6:1 ratio). |

| 172/174 | [M-Cl]⁺ | Loss of a chlorine atom. |

| 156/158 | [M-CHF₂]⁺ | Loss of the difluoromethyl group. |

| 121 | [M-Cl-CHF₂]⁺ | Loss of both a chlorine atom and the difluoromethyl group. |

Expertise & Experience: The most telling feature of the mass spectrum will be the isotopic cluster of the molecular ion, which provides definitive evidence for the presence of two chlorine atoms. The fragmentation pattern is predicted to involve the loss of the labile halogen and difluoromethyl substituents.[5][6]

Experimental Protocol for MS Data Acquisition

Figure 3: General workflow for mass spectrometry analysis.

Conclusion

The predicted spectroscopic data and outlined experimental protocols in this guide provide a comprehensive framework for the characterization of 2,4-Dichloro-5-(difluoromethyl)thiazole. The combination of NMR, IR, and MS techniques will enable the unambiguous confirmation of its structure and purity. This foundational analytical data is critical for any further investigation into the chemical and biological properties of this promising compound.

References

-

ResearchGate. (2025). Fluoroazoles. II. Synthesis and 1H and 19F Nmr spectra of 2‐, 4‐, and 5‐Fluoro‐1‐methylimidazole. [Link]

-

MDPI. (n.d.). 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. [Link]

-

ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. [Link]

-

SpectraBase. (n.d.). 3,5-Dichloro-2,4-difluoro-nitrobenzene - Optional[13C NMR] - Chemical Shifts. [Link]

-

MDPI. (2022). Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. [Link]

-

MDPI. (2023). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. [Link]

-

MDPI. (2022). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. [Link]

-

PubMed. (n.d.). Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry. [Link]

-

Asian Journal of Chemistry. (n.d.). 13 C-NMR Studies of Some Heterocyclically Substituted. [Link]

-

National Institutes of Health. (n.d.). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. [Link]

-

Semantic Scholar. (2021). Synthesis and physico-chemical characterization of novel dicyclopropyl-thiazole compounds as non-toxic and promising antifungals. [Link]

-

Sci-Hub. (n.d.). Mass spectrometric studies of 2‐aryl‐5‐acetylthiazole derivatives. [Link]

-

The Royal Society of Chemistry. (n.d.). d4ob01725k1.pdf. [Link]

-

MDPI. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. [Link]

-

The Royal Society of Chemistry. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. [Link]

-

Sci-Hub. (n.d.). Mass spectra of heterocyclic compounds. IV–2,4,5‐Trioxoimidazolidines. [Link]

-

National Institutes of Health. (n.d.). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. [Link]

-

ResearchGate. (2025). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol. [Link]

-

National Institutes of Health. (n.d.). 2-Chloro-5-chloromethyl-1,3-thiazole. [Link]

-

AIR Unimi. (n.d.). and four-armed pyridine-decorated thiazolo[5,4-d]thiazole fluorophores: synthesis, ph. [Link]

-

National Institutes of Health. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. [Link]

-

MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]

-

SpectraBase. (n.d.). 2,4-Dichloro-1-fluorobenzene - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. rsc.org [rsc.org]

- 3. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sci-Hub. Mass spectrometric studies of 2‐aryl‐5‐acetylthiazole derivatives / Journal of Mass Spectrometry, 2001 [sci-hub.box]

1H and 13C NMR spectra of 2,4-Dichloro-5-(difluoromethyl)thiazole

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,4-Dichloro-5-(difluoromethyl)thiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of novel chemical entities in drug discovery and development. This guide provides a detailed technical analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra of 2,4-Dichloro-5-(difluoromethyl)thiazole, a halogenated and fluorinated heterocyclic compound. By integrating fundamental NMR principles with data from analogous structures, we will predict, interpret, and rationalize the key spectral features of this molecule. This document serves as a practical reference for scientists engaged in the synthesis and characterization of complex organic molecules, offering field-proven insights into experimental design and spectral interpretation.

Molecular Structure and NMR-Active Nuclei

Understanding the molecular architecture is the cornerstone of spectral interpretation. 2,4-Dichloro-5-(difluoromethyl)thiazole possesses a unique substitution pattern that dictates its NMR signature. The key structural features include a five-membered thiazole ring, two chlorine substituents, and a difluoromethyl group.

The molecule contains one proton environment (the hydrogen in the -CHF₂ group) and four distinct carbon environments. The presence of spin-active ¹⁹F nuclei is of critical importance, as fluorine-proton (H-F) and fluorine-carbon (C-F) spin-spin couplings will induce characteristic splitting patterns in both the ¹H and ¹³C NMR spectra.

Caption: Molecular structure with atom numbering for NMR assignments.

Predicted ¹H and ¹³C NMR Spectral Characteristics

The prediction of NMR spectra relies on the analysis of electronic environments and through-bond scalar coupling interactions.[1] For 2,4-Dichloro-5-(difluoromethyl)thiazole, the high electronegativity of chlorine and fluorine atoms will significantly influence the chemical shifts, deshielding nearby nuclei and moving their signals downfield.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be simple, exhibiting a single signal corresponding to the proton of the difluoromethyl (-CHF₂) group.

-

Chemical Shift (δ): This proton is attached to a carbon bearing two highly electronegative fluorine atoms and is adjacent to an electron-withdrawing thiazole ring. This environment causes significant deshielding, and its chemical shift is predicted to be in the range of 6.5 - 7.5 ppm .

-

Multiplicity: The proton will couple with the two equivalent fluorine-19 nuclei (I=1/2). According to the n+1 rule, this will split the signal into a triplet (n=2, so 2+1=3).

-

Coupling Constant (²JHF): The two-bond (geminal) coupling constant between hydrogen and fluorine is typically large. A value in the range of 45-55 Hz is anticipated.[2]

-

Integration: The integral of this triplet will correspond to one proton.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals, one for each unique carbon atom. The key feature will be the splitting of these signals due to coupling with the fluorine atoms.

-

C2 and C4: These carbons are directly attached to chlorine atoms and are part of the heterocyclic ring. They are expected to resonate in the aromatic/heteroaromatic region, likely between 145-160 ppm . Long-range coupling to the fluorine atoms might occur, potentially leading to broadened signals or small triplet splittings.

-

C5: This carbon is attached to the difluoromethyl group. It will experience a strong deshielding effect and a two-bond coupling (²JCF) to the two fluorine atoms, resulting in a triplet . Its chemical shift is predicted to be in the 120-135 ppm range.

-

Difluoromethyl Carbon (-CHF₂): This carbon is directly bonded to two fluorine atoms, which will cause a very strong deshielding effect and a large one-bond C-F coupling (¹JCF). The signal will appear as a triplet with a predicted chemical shift between 110-125 ppm . The one-bond C-F coupling constant is expected to be substantial, typically in the range of 240-320 Hz .[2][3]

Experimental Protocol: A Self-Validating System

The acquisition of high-quality NMR data is critically dependent on meticulous sample preparation and correct instrument parameterization. The following protocol is designed to ensure reproducibility and accuracy.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology

A. Sample Preparation

-

Sample Weighing: For a standard ¹H NMR spectrum, weigh 5-25 mg of the compound. For a ¹³C NMR spectrum, a higher concentration is required, typically 50-100 mg, to obtain a good signal-to-noise ratio in a reasonable time.[4]

-

Solvent Selection and Dissolution: Choose a suitable deuterated solvent in which the compound is fully soluble, such as Chloroform-d (CDCl₃) or Acetone-d₆. In a small, clean vial, dissolve the sample in approximately 0.6-0.7 mL of the solvent.[5] Using a vial facilitates complete dissolution, which can be aided by gentle vortexing.[4]

-

Filtration: It is crucial to remove any particulate matter, as suspended solids will degrade the magnetic field homogeneity and result in poor spectral quality (broad lines). Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Do not use cotton wool, as it can introduce contaminants.

-

Sample Height and Capping: Ensure the final sample height in the NMR tube is between 4 and 5 cm.[5] This volume is optimal for positioning within the instrument's receiver coils. Cap the tube securely to prevent solvent evaporation.

-

Tube Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with acetone or isopropanol to remove any dust or fingerprints.[6]

B. Data Acquisition

-

Instrument Setup: Insert the NMR tube into the spectrometer.

-

Lock and Shim: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. The shimming process then optimizes the homogeneity of the magnetic field across the sample volume to ensure sharp, symmetrical peaks.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm).

-

Use a standard 90° pulse.

-

Set an appropriate number of scans (typically 8 to 16 for a sample of this concentration).

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled sequence to simplify the spectrum by removing C-H couplings.

-

Set a wider spectral width to cover all carbon environments (e.g., 0 to 200 ppm).

-

A greater number of scans (e.g., 128 to 1024 or more) will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.[6]

-

-

Data Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum via Fourier transformation. This is followed by phase and baseline correction to produce the final, interpretable spectrum.

Spectral Data Summary and Interpretation

The following tables summarize the predicted quantitative data for 2,4-Dichloro-5-(difluoromethyl)thiazole.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~6.85 | Triplet (t) | ²JHF ≈ 50 | 1H | -CH F₂ |

-

Interpretation: The downfield chemical shift is a direct consequence of the strong electron-withdrawing nature of the two geminal fluorine atoms and the attached thiazole ring. The triplet multiplicity is the definitive signature of a proton coupled to two equivalent fluorine nuclei.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~155 | Singlet or Broad Singlet | - | C 2-Cl |

| ~150 | Singlet or Broad Singlet | - | C 4-Cl |

| ~128 | Triplet (t) | ²JCF ≈ 20-30 | C 5-CHF₂ |

| ~118 | Triplet (t) | ¹JCF ≈ 280 | -C HF₂ |

-

Interpretation: The carbons of the thiazole ring (C2, C4, C5) are found at the lower field end of the spectrum, which is typical for heteroaromatic systems. The difluoromethyl carbon is also significantly downfield. The most telling features are the C-F couplings. The large, one-bond coupling constant (¹JCF) for the -CHF₂ carbon and the smaller two-bond coupling constant (²JCF) for the C5 carbon are powerful diagnostic tools for confirming the connectivity around the difluoromethyl group.

Conclusion

The structural characterization of 2,4-Dichloro-5-(difluoromethyl)thiazole via NMR spectroscopy is straightforward, provided a systematic approach to prediction and interpretation is employed. The ¹H NMR spectrum is defined by a single downfield triplet, a clear indicator of the -CHF₂ proton. The ¹³C NMR spectrum is characterized by four signals, with the carbons of the difluoromethyl group and the C5 position of the thiazole ring exhibiting distinct triplet splitting patterns due to one-bond and two-bond C-F couplings, respectively. These predictable spectral features, when combined with robust experimental protocols, provide an unambiguous method for the structural verification of this and related fluorinated heterocyclic compounds, which is a vital step in the drug development pipeline.

References

-

Al-Masoudi, N. A., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. Available at: [Link]

-

Al-Masoudi, N. A., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. National Center for Biotechnology Information (PMC). Available at: [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Available at: [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Sample Preparation. Available at: [Link]

-

MIT OpenCourseWare. (n.d.). FT-NMR Sample Preparation Guide. Available at: [Link]

-

University College London, Department of Chemistry. (n.d.). Sample Preparation. Available at: [Link]

-

Reich, H. J. (2017). 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin. Available at: [Link]

-

Wikipedia. (n.d.). J-coupling. Available at: [Link]

-

Chemistry LibreTexts. (2024). 16: Multinuclear NMR. Available at: [Link]

-

Sharma, K., et al. (Year not specified). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry. Available at: [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2,4-Dichloro-5-(difluoromethyl)thiazole

Introduction

For researchers and professionals in drug development and materials science, a comprehensive understanding of the molecular structure and stability of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique for elucidating these molecular characteristics. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2,4-Dichloro-5-(difluoromethyl)thiazole. This compound, with its combination of a heterocyclic thiazole core, halogen substituents, and a difluoromethyl group, presents a unique fragmentation profile. Understanding this profile is crucial for its unambiguous identification and for predicting its behavior in various chemical and biological systems.

The thiazole ring is a common scaffold in many pharmaceuticals and biologically active compounds.[1] Its fragmentation in mass spectrometry is influenced by the nature and position of its substituents.[2] In the case of 2,4-dichloro-5-(difluoromethyl)thiazole, the presence of two chlorine atoms and a difluoromethyl group introduces specific fragmentation pathways, including the characteristic loss of halogens and fragmentation of the fluorinated moiety. This guide will dissect these pathways, offering a predictive framework grounded in the established principles of mass spectrometry and drawing parallels from the fragmentation of related heterocyclic systems.

Proposed Fragmentation Pathways under Electron Ionization (EI)

Electron ionization is a hard ionization technique that imparts significant energy into the analyte molecule, leading to extensive fragmentation.[3] The resulting fragmentation pattern is a molecular fingerprint that can be used for structural elucidation. The fragmentation of 2,4-dichloro-5-(difluoromethyl)thiazole is anticipated to be driven by the relative bond strengths within the molecule and the stability of the resulting fragment ions.

The initial event in EI-MS is the removal of an electron from the molecule to form a molecular ion (M•+). The subsequent fragmentation of this molecular ion is expected to proceed through several key pathways:

-

Halogen Loss: The cleavage of carbon-halogen bonds is a common fragmentation pathway. The loss of a chlorine radical (•Cl) is expected due to the relative lability of the C-Cl bond.

-

Difluoromethyl Group Fragmentation: The C-C bond connecting the difluoromethyl group to the thiazole ring can cleave. Additionally, fragmentation within the -CHF2 group itself, such as the loss of a fluorine radical (•F) or a neutral hydrogen fluoride (HF) molecule, is plausible. The loss of a difluorocarbene radical (•CF2) has also been observed in trifluoromethyl-substituted heterocycles.[4]

-

Thiazole Ring Cleavage: The thiazole ring itself can undergo characteristic cleavages. Studies on other thiazole derivatives have shown that the cleavage of the 1,2- and 3,4-bonds of the thiazole ring is a primary fragmentation route.[2] The presence of substituents will influence the preferred sites of ring opening.

These primary fragmentation events will lead to a cascade of further fragmentation, generating a series of characteristic ions that constitute the mass spectrum.

Experimental Protocol: A Predictive Approach

While an experimental spectrum for 2,4-dichloro-5-(difluoromethyl)thiazole is not publicly available, the following protocol outlines the standard methodology for acquiring its EI mass spectrum.

1. Sample Preparation:

- Dissolve a small quantity (approximately 1 mg) of 2,4-dichloro-5-(difluoromethyl)thiazole in a volatile organic solvent such as methanol or acetonitrile (1 mL).

- Ensure the sample is fully dissolved to prevent any solid particulates from entering the mass spectrometer.

2. Mass Spectrometer Conditions:

- Ionization Mode: Electron Ionization (EI)

- Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns)

- Ion Source Temperature: 200-250 °C (to ensure sample vaporization)

- Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

- Scan Range: m/z 40-300 (to encompass the molecular ion and expected fragments)

3. Data Acquisition and Analysis:

- Inject a small volume (e.g., 1 µL) of the sample solution into the gas chromatograph coupled to the mass spectrometer (GC-MS) or introduce it via a direct insertion probe.

- Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio.

- Analyze the resulting spectrum to identify the molecular ion peak and the major fragment ions. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be crucial for identifying chlorine-containing fragments.

Visualization of Predicted Fragmentation

The following diagram illustrates the proposed major fragmentation pathways for 2,4-dichloro-5-(difluoromethyl)thiazole.

Caption: Predicted major fragmentation pathways of 2,4-dichloro-5-(difluoromethyl)thiazole under EI-MS.

Tabular Summary of Predicted Fragment Ions

The following table summarizes the predicted key fragment ions, their mass-to-charge ratio (m/z), and the proposed fragmentation mechanism. The presence of two chlorine atoms will result in characteristic isotopic patterns (M, M+2, M+4). For simplicity, the m/z values for the most abundant isotopes (³⁵Cl) are primarily listed, with the isotopic variants noted.

| m/z (Isotopes) | Proposed Ion Structure | Proposed Fragmentation Pathway | Notes |

| 221/223/225 | [C₄HCl₂F₂NS]⁺• | Molecular Ion (M⁺•) | The isotopic pattern will be characteristic of a molecule containing two chlorine atoms. |

| 186/188 | [C₄HClF₂NS]⁺• | Loss of a chlorine radical (•Cl) from the molecular ion. | A common initial fragmentation step for chlorinated compounds. |

| 170/172 | [C₃HCl₂NS]⁺• | Loss of the difluoromethyl radical (•CHF₂) from the molecular ion. | Cleavage of the C-C bond between the ring and the substituent. |

| 151/153 | [C₄Cl₂NS]⁺ | Loss of HF from the [M-Cl]⁺ ion. | Rearrangement followed by neutral loss. |

| 135/137 | [C₃Cl₂N]⁺• | Ring cleavage and loss of CS and CHF₂. | Represents a significant breakdown of the thiazole ring. |

| 118/120 | [C₂ClNS]⁺• | Ring cleavage of the thiazole core.[2] | A characteristic fragment for some thiazole derivatives. |

| 83 | [C₂HNS]⁺• | A benzyne-type fragment of thiazole has been reported at this m/z.[5] | Indicates the presence of the thiazole ring. |

| 51 | [CHF₂]⁺ | Cleavage of the C-C bond to release the difluoromethyl cation. | A common fragment for compounds containing a difluoromethyl group. |

Conclusion

The predicted mass spectrometry fragmentation pattern of 2,4-dichloro-5-(difluoromethyl)thiazole under electron ionization is complex, reflecting the interplay of its distinct structural features. The primary fragmentation pathways are expected to involve the loss of chlorine atoms, fragmentation of the difluoromethyl group, and characteristic cleavage of the thiazole ring. The identification of the molecular ion with its characteristic chlorine isotopic pattern, along with the key fragment ions detailed in this guide, will be essential for the structural confirmation of this molecule. This in-depth analysis provides a robust framework for researchers and scientists to interpret the mass spectrum of this and structurally related compounds, aiding in their research and development endeavors.

References

-

Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC. Available at: [Link]

-

Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. MDPI. Available at: [Link]

-

Mass spectrometric studies of 2‐aryl‐5‐acetylthiazole derivatives. Journal of Mass Spectrometry. Available at: [Link]

-

Sandmeyer Difluoromethylation of (Hetero-)Arenediazonium Salts. ACS Publications. Available at: [Link]

-

Design and Synthesis of New 2-Aryl-4,5-dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action. PMC. Available at: [Link]

-

Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Slideshare. Available at: [Link]

-

Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. Available at: [Link]

-

Difluoromethylation of heterocycles via a radical process. Organic Chemistry Frontiers. Available at: [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]

-

Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes. Available at: [Link]

-

Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. Available at: [Link]

-

Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Oriental Journal of Chemistry. Available at: [Link]

-

Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. bepls. Available at: [Link]

Sources

- 1. bepls.com [bepls.com]

- 2. Sci-Hub. Mass spectrometric studies of 2‐aryl‐5‐acetylthiazole derivatives / Journal of Mass Spectrometry, 2001 [sci-hub.box]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [en.notes.fluorine1.ru]

- 5. asianpubs.org [asianpubs.org]

Solubility of 2,4-Dichloro-5-(difluoromethyl)thiazole in organic solvents

An In-Depth Technical Guide to the Solubility of 2,4-Dichloro-5-(difluoromethyl)thiazole in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of 2,4-dichloro-5-(difluoromethyl)thiazole, a key intermediate in the synthesis of various agrochemical and pharmaceutical compounds. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of determining and understanding the solubility of this compound in common organic solvents.

Introduction to 2,4-Dichloro-5-(difluoromethyl)thiazole

2,4-Dichloro-5-(difluoromethyl)thiazole is a halogenated heterocyclic compound. Its chemical structure, featuring a thiazole ring substituted with two chlorine atoms and a difluoromethyl group, imparts specific physicochemical properties that are critical to its role as a synthetic building block. The presence of both electron-withdrawing chlorine atoms and the polar difluoromethyl group on the thiazole core suggests a molecule with moderate polarity. Understanding its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development.

Theoretical Framework for Solubility

The solubility of a solid solute in a liquid solvent is a thermodynamic equilibrium process. The principle of "like dissolves like" is a fundamental concept, indicating that a solute will have higher solubility in a solvent with similar polarity. For 2,4-dichloro-5-(difluoromethyl)thiazole, its solubility will be dictated by the interplay of various intermolecular forces between the solute and solvent molecules, including:

-

Dipole-Dipole Interactions: The polar nature of the C-Cl and C-F bonds in the molecule will lead to significant dipole-dipole interactions with polar solvents.

-

Van der Waals Forces: These non-specific forces will be present in all solvent-solute interactions.

-

Hydrogen Bonding: While the solute itself does not have traditional hydrogen bond donors, the nitrogen and fluorine atoms can act as hydrogen bond acceptors, potentially interacting with protic solvents.

The selection of an appropriate solvent is a critical first step in any process involving the dissolution of 2,4-dichloro-5-(difluoromethyl)thiazole. A systematic approach to solvent screening, guided by an understanding of these intermolecular forces, is essential for efficient process development.

Experimental Determination of Solubility

A precise and reproducible method for determining solubility is crucial. The isothermal equilibrium method is a widely accepted technique for generating accurate solubility data.

Experimental Workflow: Isothermal Equilibrium Method

Caption: Workflow for determining solubility via the isothermal equilibrium method.

Step-by-Step Protocol

-

Solvent Selection: Choose a range of organic solvents with varying polarities. A recommended set includes a non-polar solvent (e.g., hexane), a moderately polar solvent (e.g., ethyl acetate), and a polar aprotic solvent (e.g., acetonitrile), and a polar protic solvent (e.g., methanol).

-

Preparation of Saturated Solutions: Add an excess amount of 2,4-dichloro-5-(difluoromethyl)thiazole to a known volume of each selected solvent in separate sealed vials. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker bath is ideal for this purpose.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a few hours to allow the excess solid to settle. Alternatively, centrifugation can be used for more rapid separation.

-

Sample Collection and Analysis: Carefully withdraw a known volume of the clear supernatant. The concentration of the dissolved solid in the supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A pre-established calibration curve for 2,4-dichloro-5-(difluoromethyl)thiazole is necessary for accurate quantification.

-

Data Reporting: Solubility is typically reported in units of g/100 mL, mg/mL, or molarity (mol/L) at a specific temperature.

Predicted Solubility Profile

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene | Low | The polar nature of the thiazole ring and its substituents will limit interactions with non-polar solvents. |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | Moderate to High | The dipole moments of these solvents can effectively interact with the polar C-Cl and C-F bonds of the solute. |

| Polar Protic | Methanol, Ethanol | Moderate | While hydrogen bonding is possible with the nitrogen and fluorine atoms, the overall molecule is not a strong hydrogen bond donor, which may limit solubility compared to polar aprotic solvents. |

| Chlorinated | Dichloromethane, Chloroform | High | The similar halogenated nature of both the solute and solvent will likely lead to favorable interactions and high solubility. |

Conclusion

The solubility of 2,4-dichloro-5-(difluoromethyl)thiazole in organic solvents is a critical parameter for its effective use in chemical synthesis and product formulation. This guide has provided a robust framework for understanding and experimentally determining this property. By applying the principles of solvent-solute interactions and employing systematic experimental methodologies, researchers can generate the necessary data to optimize their processes. The predicted solubility profile serves as a useful starting point for solvent selection, though experimental verification remains essential for accurate process design and scale-up.

References

- "Method for producing 2-chloro-5-(trifluoromethyl)

- "Preparation of 2-chloro-5-substituted thiazoles as intermediates for insecticides" Google P

- "Process for the preparation of 2-chloro-5-halomethylthiazoles" Google P

- "Method for producing 2-chloro-5-iodomethylthiazole" Google P

An In-depth Technical Guide on the Stability and Degradation of 2,4-Dichloro-5-(difluoromethyl)thiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Core Moiety

2,4-Dichloro-5-(difluoromethyl)thiazole is a multifaceted heterocyclic compound of significant interest in the fields of agrochemicals and pharmaceuticals. Its structural complexity, characterized by a dichlorinated thiazole ring and a difluoromethyl group, imparts a unique combination of chemical properties that are crucial for its biological activity and environmental fate. The thiazole ring itself is a key component in a variety of bioactive molecules, including antibiotics and anticancer agents.[1][2] The inclusion of chlorine and a difluoromethyl group can significantly modulate the compound's lipophilicity, metabolic stability, and binding affinity to target proteins.[3][4]

This guide provides a comprehensive technical overview of the stability and degradation of 2,4-Dichloro-5-(difluoromethyl)thiazole. In the absence of direct experimental studies on this specific molecule, this document synthesizes information from analogous structures and fundamental chemical principles to predict its behavior under various stress conditions. The insights provided herein are intended to guide researchers in designing robust stability studies, identifying potential degradation products, and developing suitable analytical methods.

Predicted Physicochemical Properties

A foundational understanding of the physicochemical properties of 2,4-Dichloro-5-(difluoromethyl)thiazole is essential for predicting its stability.

| Property | Predicted Value/Characteristic | Rationale |

| Appearance | Colorless to light-yellow solid or liquid | Based on similar small molecule thiazole derivatives.[5] |

| Molecular Weight | 207.02 g/mol | Calculated from the chemical formula C4HCl2F2NS. |

| Solubility | Low in water, soluble in organic solvents (e.g., alcohol, acetone, dichloromethane) | The presence of two chlorine atoms and a difluoromethyl group increases lipophilicity. |

| logP (o/w) | Estimated to be in the range of 2.0-3.0 | The hydrophobic nature of the chloro and difluoromethyl substituents suggests a preference for the octanol phase. |

| pKa | The thiazole nitrogen is weakly basic. | The electron-withdrawing effects of the chlorine and difluoromethyl groups reduce the basicity of the nitrogen atom. |

Anticipated Degradation Pathways

Forced degradation studies are critical for identifying potential degradation products and understanding the intrinsic stability of a molecule.[6][7] Based on the structure of 2,4-Dichloro-5-(difluoromethyl)thiazole, several degradation pathways can be anticipated under various stress conditions.

Hydrolytic Degradation

Hydrolysis is a key degradation pathway for many pharmaceutical and agrochemical compounds. For 2,4-Dichloro-5-(difluoromethyl)thiazole, the primary sites of hydrolytic attack are the carbon-chlorine bonds.

-

Mechanism: Nucleophilic substitution of the chlorine atoms by water or hydroxide ions is the most probable mechanism. The chlorine atom at the 2-position of the thiazole ring is expected to be more susceptible to nucleophilic attack than the one at the 4-position due to the electronic properties of the thiazole ring.[2][8]

-

Influencing Factors: pH will be a critical factor. Basic conditions are expected to accelerate the rate of hydrolysis due to the increased concentration of the more nucleophilic hydroxide ion. Acidic conditions may also promote hydrolysis, albeit likely at a slower rate.

-

Potential Degradation Products:

-

Monohydroxy-chloro-(difluoromethyl)thiazole isomers

-

Dihydroxy-(difluoromethyl)thiazole

-

Ring-opened products under more forcing conditions

-

The hydrolysis of compounds with carboxylic acid chloride functionalities has been shown to proceed through short-lived intermediates.[9] While 2,4-Dichloro-5-(difluoromethyl)thiazole does not possess this functional group, the principle of stepwise hydrolysis of the chloro-substituents is analogous.

Photodegradation

Compounds containing aromatic rings and halogenated substituents are often susceptible to photodegradation.[10]

-

Mechanism: The primary mechanism is likely to be homolytic cleavage of the carbon-chlorine bonds upon absorption of UV or visible light, leading to the formation of radical intermediates. These radicals can then react with solvents or other molecules to form a variety of degradation products. Photoreduction of the chloro substituents is a plausible outcome. Studies on other fluorinated heterocyclic compounds have also shown the possibility of photoinduced ring rearrangements.[11]

-

Influencing Factors: The wavelength and intensity of the light source will be critical. The presence of photosensitizers could also accelerate degradation.

-

Potential Degradation Products:

-

Monochloro-(difluoromethyl)thiazole isomers

-

(Difluoromethyl)thiazole

-

Photoisomers resulting from ring rearrangement

-

Thermal Degradation

Elevated temperatures can provide the necessary energy to overcome activation barriers for various degradation reactions.

-

Mechanism: Thermal degradation can proceed through various mechanisms, including dechlorination, fragmentation of the thiazole ring, and reactions involving the difluoromethyl group. While trifluoromethyl groups are known for their high thermal stability, the stability of the difluoromethyl group may be slightly lower.[3]

-

Influencing Factors: The degradation rate will be highly dependent on the temperature. The presence of oxygen can lead to thermo-oxidative degradation.

-

Potential Degradation Products:

-

Products of dechlorination

-

Volatile fragments from ring cleavage

-

Products resulting from reactions of the difluoromethyl group

-

Oxidative Degradation

Oxidative conditions can lead to a range of degradation products.

-

Mechanism: The thiazole ring, particularly the sulfur atom, can be susceptible to oxidation. The reaction with oxidizing agents like hydrogen peroxide can lead to the formation of N-oxides or S-oxides. The difluoromethyl group is generally stable towards oxidation.

-

Influencing Factors: The nature and concentration of the oxidizing agent will determine the extent and type of degradation.

-

Potential Degradation Products:

-

N-oxide of 2,4-Dichloro-5-(difluoromethyl)thiazole

-

S-oxide of 2,4-Dichloro-5-(difluoromethyl)thiazole

-

Ring-opened products under strong oxidative stress

-

Experimental Design for Stability Assessment

A well-designed forced degradation study is essential for elucidating the degradation pathways and developing stability-indicating analytical methods.

Caption: Workflow for Forced Degradation Studies.

Protocol for Forced Degradation Studies

-

Preparation of Stock Solution: Prepare a stock solution of 2,4-Dichloro-5-(difluoromethyl)thiazole in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[7]

-

Hydrolysis:

-

Acidic: Dilute the stock solution with 0.1 M HCl.

-

Basic: Dilute the stock solution with 0.1 M NaOH.

-

Neutral: Dilute the stock solution with purified water.

-

Incubate the solutions at a controlled temperature (e.g., 60°C) and collect samples at appropriate time intervals. Neutralize the acidic and basic samples before analysis.

-

-

Oxidation:

-

Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Incubate at room temperature and collect samples at various time points.

-

-

Photostability:

-

Expose the stock solution in a photostable, transparent container to a light source that provides both UV and visible output (as per ICH Q1B guidelines).

-

Run a dark control in parallel, wrapped in aluminum foil.

-

Collect samples at specified intervals.

-

-

Thermal Stability:

-

Solid State: Expose the solid compound to dry heat (e.g., 80°C) in a controlled oven.

-

Solution State: Heat the stock solution at a controlled temperature (e.g., 70°C).

-

Collect samples at predetermined time points.

-

Analytical Methodologies for Degradation Profiling

A combination of chromatographic and spectroscopic techniques is necessary for the comprehensive analysis of the parent compound and its degradation products.

Chromatographic Separation

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method coupled with a UV detector is the primary technique for separating the parent compound from its non-volatile degradation products. A C18 column with a gradient elution of water and acetonitrile (or methanol) is a good starting point.

-

Gas Chromatography (GC): GC is suitable for the analysis of thermally stable and volatile degradation products. An electron capture detector (ECD) would be highly sensitive to the chlorinated parent compound and its chlorinated degradants.[12]

Structural Elucidation

-

Mass Spectrometry (MS): Coupling HPLC or GC with a mass spectrometer (LC-MS or GC-MS) is essential for the identification of degradation products. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to determine the elemental composition of the degradants.[13][14] The fragmentation patterns in the mass spectra can provide valuable structural information.[15][16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of isolated degradation products.

-

¹H and ¹³C NMR: Provide information on the proton and carbon framework of the molecule.

-

¹⁹F NMR: This is particularly valuable for tracking changes in the chemical environment of the difluoromethyl group.[17][18][19][20] The wide chemical shift dispersion in ¹⁹F NMR can help distinguish between different fluorinated species.

-

Predicted Degradation Pathways and Products

Based on the principles outlined above, a hypothetical degradation map can be constructed.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 3. mdpi.com [mdpi.com]

- 4. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. 2,4-dimethyl-5-vinyl thiazole, 65505-18-2 [thegoodscentscompany.com]

- 6. ajrconline.org [ajrconline.org]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. researchgate.net [researchgate.net]

- 9. Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 11. researchgate.net [researchgate.net]

- 12. gcms.cz [gcms.cz]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. researchgate.net [researchgate.net]

- 15. Sci-Hub. Mass spectrometric studies of 2‐aryl‐5‐acetylthiazole derivatives / Journal of Mass Spectrometry, 2001 [sci-hub.box]

- 16. researchgate.net [researchgate.net]

- 17. biophysics.org [biophysics.org]

- 18. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]

- 19. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Strategic Role of 2,4-Dichloro-5-(difluoromethyl)thiazole in Modern Agrochemical Synthesis: A Technical Guide

<

Abstract

The thiazole heterocycle is a cornerstone in the development of bioactive compounds, particularly within the agrochemical industry.[1] Among the vast array of thiazole derivatives, 2,4-Dichloro-5-(difluoromethyl)thiazole has emerged as a critical and highly versatile intermediate. Its unique substitution pattern, featuring two chlorine atoms with differential reactivity and an electron-withdrawing difluoromethyl group, provides a powerful synthetic handle for constructing complex, high-value fungicides. This guide elucidates the synthesis of this key intermediate and details its pivotal application in the industrial production of potent fungicides, with a particular focus on the synthesis of Thifluzamide. We will explore the underlying chemical principles, provide field-proven experimental protocols, and present a comprehensive analysis of the reaction mechanisms that govern its synthetic utility.

Introduction: The Significance of a Differentiated Dichloro-Thiazole Intermediate

The efficacy of modern fungicides often relies on complex molecular scaffolds designed to interact with specific biological targets. The thiazole ring is a privileged structure in this regard, appearing in numerous antifungal agents.[1] The subject of this guide, 2,4-Dichloro-5-(difluoromethyl)thiazole (CAS No. 162963-34-8), is a specialized building block whose value lies in its precisely arranged reactive sites.